rac 5-Keto Fluvastatin

説明

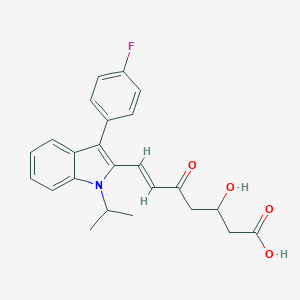

Structure

3D Structure

特性

IUPAC Name |

(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIBOMHNSMFWBF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160169-39-0 | |

| Record name | 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic and Stereoselective Studies Involving Keto Fluvastatin Scaffolds

Strategies for the Chemical Synthesis of Fluvastatin (B1673502) and Analogous 5-Keto Intermediates

The chemical synthesis of fluvastatin often involves the construction of its characteristic side chain, which features two chiral centers. A key intermediate in many synthetic routes is a 5-keto derivative, which is subsequently reduced to the desired dihydroxy acid. researchgate.net The initial strategies for creating the fluvastatin core involved a Bischler-Möhlau type reaction or a Fischer indole (B1671886) synthesis. beilstein-journals.org

Another documented method involves treating fluva aldehyde with methyl acetoacetate (B1235776) in the presence of strong bases like n-butyl lithium and sodium hydride to produce a fluva keto alcohol. google.com This intermediate is then subjected to reduction to form the diol ester, a direct precursor to fluvastatin. google.com

A critical step in fluvastatin synthesis is the stereoselective reduction of the β-keto group in a δ-hydroxy-β-keto ester intermediate to yield the desired syn-1,3-diol. nih.govresearchgate.net The Narasaka-Prasad reduction is a frequently employed method, utilizing a chelating agent like diethyl methoxyborane with sodium borohydride (B1222165). nih.gov This process forces the substituents into a pseudo-equatorial position within a six-membered chelate complex, leading to the preferential formation of the syn-diol. nih.gov

Alternative methods for this diastereoselective reduction have also been explored. One approach uses sodium borohydride in an achiral micellar system, which has been shown to produce the desired syn-diol with a high diastereomeric excess (de) of 92%, avoiding the need for expensive and hazardous metal chelating agents like trialkylboranes. researchgate.net Other methods have utilized titanium (IV) isopropoxide or cerium (III) chloride prior to reduction. epo.org

To achieve high enantioselectivity in statin synthesis, chiral auxiliaries and catalysts are often employed. researchgate.netjchemrev.comfrontiersin.org For instance, the synthesis of both enantiomers of fluvastatin has been accomplished by reacting an aldehyde with diketene (B1670635) in the presence of Ti(O-i-Pr)4 and a chiral Schiff base ligand. researchgate.net The choice of the Schiff base enantiomer dictates the stereochemical outcome, leading to either (+)- or (-)-fluvastatin. researchgate.net

Asymmetric hydrogenation using ruthenium catalysts with chiral ligands, such as (S)-SunPhos, has also proven effective for producing enantiomerically pure γ-heteroatom substituted β-hydroxy esters, which are key building blocks for statins. researchgate.net Furthermore, chiral copper-phosphoramidite complexes have been used for the kinetic resolution of substituted 2-cyclohexenones, yielding enantiomerically pure building blocks for more complex molecules. researchgate.net

Diastereoselective Reduction Approaches to β,δ-Dihydroxy Esters

Biocatalytic Pathways for the Preparation of Chiral Statin Precursors and Keto Structures

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral statin intermediates. mdpi.comresearchgate.netsrce.hr These methods utilize enzymes to perform highly selective reactions under mild conditions, often reducing waste and manufacturing costs. mdpi.com

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, are widely used for the stereoselective reduction of carbonyl groups in statin synthesis. researchgate.netrsc.orgresearchgate.net These enzymes can convert β,δ-diketo esters into the corresponding β,δ-dihydroxy esters with high enantio- and diastereoselectivity. nih.govresearchgate.net For example, a diketoreductase (DKR) from Acinetobacter baylyi has been shown to catalyze the double reduction of a β,δ-diketo ester to the corresponding dihydroxy ester with excellent stereoselectivity, providing a valuable intermediate for statin drugs. researchgate.net

Screening of various KREDs has led to the identification of enzymes capable of producing enantiomerically pure tert-butyl (R)-3-hydroxyl-5-hexenoate on a pilot-plant scale with high yield and enantiomeric excess, eliminating the need for cryogenic conditions required in some chemical reductions. acs.org

The development of sustainable biocatalytic processes is a key focus in pharmaceutical manufacturing. mdpi.comsrce.hr This includes the use of whole-cell biocatalysts and immobilized enzymes to improve efficiency and reduce costs. researchgate.netmdpi.com For instance, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) has been employed in the synthesis of statin precursors, catalyzing a sequential aldol (B89426) addition to create two chiral centers in a single step. mdpi.com

Enzyme-Mediated Reductions of Carbonyl Moieties in Statin Synthesis

Targeted Synthesis and Derivatization of rac 5-Keto Fluvastatin for Research Purposes

The synthesis of this compound and its derivatives is crucial for research, including the development of new analytical standards and the exploration of novel biological activities. nih.govchemscene.com The synthesis often begins with the creation of the indole core, followed by the attachment and modification of the side chain. beilstein-journals.org

One synthetic route to δ-hydroxy-β-keto esters, which are precursors to 5-Keto Fluvastatin, involves a modified Mukaiyama-aldol reaction using Chan's diene, yielding the products in good yields and with excellent enantioselectivities. nih.gov These intermediates can then be derivatized, for example, by diastereoselective reduction to the corresponding syn- and anti-diols and subsequent saponification to the acids. nih.gov

The synthesis of various functionalized δ-hydroxy-β-keto esters allows for the evaluation of their biological properties. For instance, a study exploring the anti-inflammatory properties of these compounds revealed surprising structure-activity relationships. nih.gov The availability of compounds like (Rac)-5-Keto Fluvastatin from chemical suppliers facilitates further research into the chemical and biological properties of these molecules. chemscene.comsigmaaldrich.com

Pharmacological and Cellular Impact Assessments of Rac 5 Keto Fluvastatin Analogs

Exploration of Potential Pleiotropic Effects Beyond Cholesterol Regulation

Statins, including Fluvastatin (B1673502), are known to exert a variety of so-called "pleiotropic" effects that are independent of their lipid-lowering activity. nih.govuspharmacist.com These effects are largely attributed to the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also curtails the production of essential non-sterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). uspharmacist.complos.org These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins. uspharmacist.com

Research on the Modulation of Small GTPase Proteins (e.g., Rac1, Rho) by Statin-Related Compounds

The inhibition of FPP and GGPP synthesis by statins directly impacts the function of small GTPase proteins such as the Ras and Rho families (including RhoA and Rac1). uspharmacist.comnih.gov These proteins act as molecular switches in a multitude of cellular signaling pathways, and their membrane localization and function are dependent on prenylation. uspharmacist.com By preventing this lipid attachment, statins effectively inhibit the signaling cascades mediated by these proteins. nih.gov

Research has shown that the pleiotropic effects of statins are significantly mediated through the inhibition of the Rac1 and RhoA signaling pathways. uspharmacist.comjst.go.jp For instance, studies indicate that clinical doses of statins like atorvastatin (B1662188) and pravastatin (B1207561) predominantly inhibit the Rac1 signaling pathway in circulating leukocytes, with minimal effect on RhoA/Rho-kinase activity. jst.go.jp Inhibition of these pathways is linked to improvements in endothelial function, reduced oxidative stress, and anti-inflammatory effects. uspharmacist.comjst.go.jp While this mechanism is well-established for parent statin compounds, there is currently no direct experimental evidence in the reviewed literature specifically demonstrating the modulation of Rac1 or Rho proteins by rac 5-Keto Fluvastatin.

Immunomodulatory and Anti-inflammatory Properties of Statin Metabolites and Impurities

The anti-inflammatory effects of statins are a key aspect of their pleiotropic action. nih.gov Fluvastatin has been demonstrated to possess significant immunomodulatory properties. nih.govnih.gov In studies using polarized macrophages, Fluvastatin was shown to significantly reduce the gene expression of pro-inflammatory markers such as NFκB, IL-1β, IL-6, and iNOS in pro-inflammatory M1 macrophages. nih.govnih.gov Concurrently, it enhanced the expression of anti-inflammatory markers like Arginase-1 and TGFβ in anti-inflammatory M2 macrophages. nih.gov Furthermore, Fluvastatin can decrease the production of inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8. plos.orgnih.gov This anti-inflammatory action is directly linked to the inhibition of the mevalonate pathway, as the effects can be reversed by the addition of GGPP, the substrate for Rac1 and Rho prenylation. plos.org

Direct evidence for the anti-inflammatory activity of keto-functionalized statin-like structures comes from a study on a series of synthesized δ-hydroxy-β-keto esters, which mimic the core structure of the statin side chain. nih.gov These compounds were evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the production of pro-inflammatory leukotrienes. nih.gov The study found that several of the keto-ester and subsequent dihydroxy acid analogs exhibited inhibitory activity against 5-LOX products, demonstrating that keto-functionalization is compatible with anti-inflammatory effects. nih.govresearchgate.net

Table 2: Inhibition of 5-LOX Product Formation by δ-hydroxy-β-keto Ester Analogs

| Compound | Functional Group | % Inhibition (at 30 µM) |

|---|---|---|

| 8a | Keto-Ester | ~25% |

| syn-11a | Dihydroxy-Acid | ~30% |

| anti-11a | Dihydroxy-Acid | ~35% |

| 8d | Keto-Ester | ~30% |

| syn-11d | Dihydroxy-Acid | ~20% |

| anti-11d | Dihydroxy-Acid | ~45%* |

*Data are estimated from figures presented in the source publication and are for illustrative purposes. researchgate.net

Structure-Activity Relationship Studies for Keto-Functionalized Statin Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For statins, the dihydroxyheptanoic acid side chain is the critical pharmacophore that mimics the endogenous substrate of HMG-CoA reductase. Modification of this side chain, such as the oxidation of the 5-hydroxy group to a 5-keto group, can be expected to have a profound impact on activity.

SAR studies on other natural products containing keto groups also emphasize the importance of this functional group. For instance, studies on ripostatin analogs, which are bacterial RNA polymerase inhibitors, indicate that the monocyclic keto-ol form is the active species. nih.gov This underscores that the presence and chemical environment of a keto group are pivotal for molecular interaction and biological function.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Fluvastatin |

| Atorvastatin |

| Pravastatin |

| Simvastatin |

| Ripostatin A |

| Ripostatin B |

| Mumbaistatin |

| δ-hydroxy-β-keto esters |

| Geranylgeranyl pyrophosphate |

Advanced Analytical and Characterization Methodologies in Rac 5 Keto Fluvastatin Research

Chromatographic Method Development for High-Resolution Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and purity assessment of rac 5-Keto Fluvastatin (B1673502) from the API and other related substances. ijpsonline.com The development of robust HPLC methods is critical for achieving high-resolution separation, which allows for accurate quantification and isolation of impurities.

Key Considerations in HPLC Method Development:

Stationary Phase: Reversed-phase columns, particularly C18, are frequently utilized due to the hydrophobic nature of Fluvastatin and its impurities. The differences in hydrophobicity between rac 5-Keto Fluvastatin and Fluvastatin sodium enable their resolution on these columns.

Mobile Phase: A common mobile phase composition involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net For instance, a mobile phase of acetonitrile and water (55:45, v/v) with 0.1% trifluoroacetic acid has been shown to achieve baseline separation. The pH of the mobile phase can be adjusted to optimize the separation of co-eluting peaks.

Detection: UV detection is widely employed, with the wavelength set to a maximum absorbance for the compounds of interest, such as 305 nm for Fluvastatin. researchgate.net

A typical HPLC method for the analysis of Fluvastatin and its impurities would be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness. researchgate.net

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed. These studies involve subjecting the drug substance to stress conditions such as acid/alkali hydrolysis, oxidation, and heat to generate potential degradation products. This helps in identifying and separating degradation products from the main peak and known impurities.

Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | ODS Hypersil C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol: 0.10 M Ammonium Acetate (70:30, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 305 nm researchgate.net |

| Internal Standard | Simvastatin researchgate.net |

Spectroscopic Techniques for Elucidation of Impurity Structures in Complex Matrices

The definitive identification and structural elucidation of impurities like this compound require the application of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular structure of the isolated impurities.

Core Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the precise chemical structure of a molecule. ijpsonline.com Two-dimensional NMR experiments, such as COSY and HSQC, can provide further insights into the connectivity of atoms within the molecule. ijpsonline.com NMR has been recognized for its potential in identifying and quantifying APIs and their impurities. nih.gov

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. ijpsonline.comresearchgate.net This is crucial for confirming the identity of known impurities and for proposing structures for unknown ones. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in structure confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The presence of a ketone group in this compound would be evident from a characteristic carbonyl stretch in its IR spectrum.

The combination of these spectroscopic techniques allows for the unambiguous structural confirmation of this compound and other related impurities, which is essential for understanding their formation and for controlling their levels in the drug product. researchgate.net

Development and Validation of Reference Standards for Pharmaceutical Impurities

The accurate quantification of impurities in pharmaceuticals relies on the availability of well-characterized reference standards. biosynth.com A reference standard for this compound is a highly purified substance used as a benchmark for identification and quantification. biosynth.comallmpus.com

Process of Developing a Reference Standard:

Synthesis and Isolation: The impurity, in this case, this compound, is either synthesized or isolated from bulk drug material. researchgate.net

Purification: The isolated material undergoes extensive purification using techniques like preparative HPLC or recrystallization to achieve a high level of purity (typically ≥95% or higher). allmpus.comgoogle.com

Characterization: The purified impurity is then thoroughly characterized using a battery of analytical techniques, including HPLC for purity determination and spectroscopic methods (NMR, MS, IR) for structural confirmation. allmpus.com

Certification: The characterized material is then certified as a reference standard, with its purity and identity documented in a certificate of analysis. allmpus.com

These reference standards are crucial for the validation of analytical methods and for the routine quality control of pharmaceutical products. biosynth.comaxios-research.com They are used to confirm the identity of impurity peaks in a chromatogram and to construct calibration curves for accurate quantification.

Quantitative Determination of this compound in Pharmaceutical Preparations and Biological Samples for Research

Once a validated analytical method and a certified reference standard are available, the quantitative determination of this compound can be performed in various matrices.

In Pharmaceutical Preparations:

The developed HPLC method is used to quantify the levels of this compound in both the drug substance and the final drug product.

The concentration is determined by comparing the peak area of the impurity in the sample to a calibration curve generated using the reference standard.

Regulatory guidelines often specify limits for known and unknown impurities in pharmaceutical products.

In Biological Samples for Research:

The analysis of this compound in biological samples like plasma is important for research purposes, such as in pharmacokinetic studies. medscape.com

Due to the complexity of biological matrices and the typically low concentrations of impurities, more sensitive and selective analytical techniques are often required.

LC-MS/MS is a commonly used technique for the quantification of drugs and their metabolites/impurities in biological fluids due to its high sensitivity and specificity. medscape.comhelsinki.fi

Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to remove interfering substances from the biological matrix before analysis. emrespublisher.com

Data Table: Analytical Techniques for Quantification

| Matrix | Primary Analytical Technique | Key Considerations |

| Pharmaceutical Preparations | HPLC-UV researchgate.netnih.gov | Method validation as per ICH guidelines, use of a certified reference standard. |

| Biological Samples (Research) | LC-MS/MS medscape.comhelsinki.fi | High sensitivity and selectivity, extensive sample preparation. emrespublisher.com |

Future Perspectives and Research Gaps in Rac 5 Keto Fluvastatin Academic Studies

Unaddressed Questions Regarding Biological Activity of Fluvastatin (B1673502) Impurities

While fluvastatin is a well-characterized HMG-CoA reductase inhibitor, the biological profiles of its various impurities, including the process-related impurity rac 5-Keto Fluvastatin, are not extensively detailed in public-domain research. nih.gov Impurities can arise from the synthesis process, degradation of the API over time, or interaction with other components in the formulation. google.com The presence of these substances can alter the pharmacokinetics or pharmacodynamics of the drug, potentially affecting its therapeutic outcome.

A significant research gap exists in the full characterization of the pharmacological and toxicological effects of individual fluvastatin impurities. Fluvastatin is metabolized in the liver to several metabolites, including 5-hydroxy fluvastatin, 6-hydroxy fluvastatin, and an N-desisopropyl metabolite. nih.gov These hydroxylated metabolites are known to retain some pharmacological activity but are typically eliminated rapidly. drugbank.com However, for many other impurities generated during synthesis or degradation, such as this compound, specific data on their biological activity is scarce.

Key unaddressed questions that represent significant research opportunities include:

Pharmacological Activity: What is the specific HMG-CoA reductase inhibitory activity of this compound and other related impurities compared to the parent fluvastatin molecule?

Off-Target Effects: Do these impurities exhibit any off-target biological activities that could contribute to either the therapeutic profile or the adverse effects of the drug?

Toxicological Impact: While some impurities may be benign, others can have toxicological consequences. For example, one patent noted that a specific fluvastatin impurity ("impurity X") had a significantly lower LD50 (indicating higher toxicity) in mice compared to fluvastatin sodium itself, underscoring the importance of safety profiling for each impurity. google.com A thorough toxicological assessment of this compound is not widely available.

Contribution to Variability: Could the presence and varying levels of these impurities contribute to the inter-individual variability observed in patient responses to fluvastatin treatment?

Methodological Advancements for Impurity Profiling and Control in Complex Pharmaceutical Systems

Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a mandatory requirement for the approval of new drugs. pharmaffiliates.comglobalpharmatek.com Over the years, analytical techniques for this purpose have evolved significantly, moving towards methods that offer higher sensitivity, specificity, and speed. emrespublisher.com

Modern impurity profiling relies heavily on advanced chromatographic and spectroscopic techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone technique for separating impurities from the main API. ajpaonline.com The advent of UPLC, which utilizes columns with smaller particle sizes (<2 µm), has enabled faster analysis times and improved resolution, which is critical for separating structurally similar impurities from the API. waters.comgimitec.com

Hyphenated Techniques (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis. emrespublisher.comlgcstandards.com This combination allows for not only the separation of impurities but also their definitive identification and quantification based on their mass-to-charge ratio. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, making it possible to detect and quantify impurities at extremely low levels (ng/mL or pg/mL). emrespublisher.comunesp.brlcms.cz

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a cost-effective and rapid method for screening and quantifying impurities. ajpaonline.comijpsonline.com Its ability to analyze multiple samples simultaneously makes it a valuable tool in quality control settings. ijpsonline.com

These advanced methods are crucial for controlling impurities in complex pharmaceutical systems, where excipients and other formulation components can interfere with analysis. lgcstandards.com They provide the high-resolution and sensitive data needed to meet stringent regulatory requirements and ensure the purity of the final drug product. gimitec.com

| Analytical Method | Principle of Operation | Key Advantages in Impurity Profiling |

|---|---|---|

| UPLC (Ultra-Performance Liquid Chromatography) | Chromatographic separation using columns with sub-2µm particles, providing higher efficiency and speed than traditional HPLC. | Faster run times, improved resolution for complex mixtures, and higher sensitivity. waters.comgimitec.com |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Combines the separation power of LC with the mass analysis capabilities of tandem MS for structural elucidation and quantification. | High selectivity and sensitivity for detecting trace-level impurities; provides structural information for unknown compounds. emrespublisher.comunesp.br |

| HPTLC (High-Performance Thin-Layer Chromatography) | An advanced form of planar chromatography with higher resolution and accuracy for quantification. | Cost-effective, high throughput, and requires less solvent, making it suitable for routine screening. ajpaonline.comijpsonline.com |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds in the gas phase before detection by MS. | Ideal for identifying and quantifying volatile organic impurities and residual solvents. lgcstandards.com |

The Role of Impurities in Understanding Drug Metabolism and Pharmacodynamics

The study of impurities extends beyond quality control; it can provide profound insights into the metabolic fate and pharmacological action of a drug. lgcstandards.com Impurities are not merely contaminants but can also be key indicators of biological processes.

Informing Drug Metabolism: Often, degradation products or process impurities are identical to the metabolites formed in the body. nih.gov Fluvastatin, for instance, is metabolized by cytochrome P450 enzymes (primarily CYP2C9) into hydroxylated forms. nih.gov By identifying these compounds in an impurity profile, researchers can gain clues about the drug's metabolic pathways. The synthesis and characterization of these impurities as reference standards are crucial for pharmacokinetic studies, helping to quantify the formation of metabolites in biological systems and understand how factors like genetics or co-administered drugs might affect the metabolism of the parent drug. lgcstandards.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。